4-Amino-1-(4-chlorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a heterocyclic organic molecule with a complex structure. Let’s break it down:
- The core structure is a pyrazoloquinoline, which consists of a pyrazole ring fused with a quinoline ring.
- The substituents include an amino group (NH₂) at position 4 and a 4-chlorophenyl group (C₆H₄Cl) at position 1.
- Additionally, there are two methyl groups (CH₃) at positions 7 and 7’ (symmetrically).
- The compound’s systematic name is 4-Amino-1-(4-chlorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one .
- It exhibits interesting biological properties, making it a subject of scientific investigation.
Preparation Methods
- The synthetic routes to prepare this compound involve several steps. Here’s a simplified overview:
- Start with a suitable precursor, such as 2-amino-1,4,5,6,7,8-hexahydro-4-(substituted phenyl)quinoline-3-carbonitriles.
- Introduce the 4-chlorophenyl group at position 1 and the amino group at position 4.
- Cyclize the compound to form the pyrazoloquinoline ring system.
- Industrial production methods may vary, but they typically involve efficient and scalable processes.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: Oxidative processes can modify the amino group or the aromatic rings.
Reduction: Reduction reactions may affect the carbonyl group or other functional groups.
Substitution: Substituents can be replaced by other groups.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and novel derivatives.
Biology: Studying its interactions with biomolecules (enzymes, receptors).
Medicine: Exploring its potential as an anticancer agent or other therapeutic applications.
Industry: Developing synthetic routes for large-scale production.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors).
- It may modulate signaling pathways, affecting cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The combination of the pyrazoloquinoline scaffold, the 4-chlorophenyl group, and the amino substituent makes our compound unique.
Remember, this compound’s potential applications and mechanisms are still being explored, and further research is needed
Properties
Molecular Formula |
C18H17ClN4O |
---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
4-amino-1-(4-chlorophenyl)-7,7-dimethyl-6,8-dihydropyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C18H17ClN4O/c1-18(2)7-13-15(14(24)8-18)16(20)12-9-21-23(17(12)22-13)11-5-3-10(19)4-6-11/h3-6,9H,7-8H2,1-2H3,(H2,20,22) |
InChI Key |
TZVYFCHWOHLRPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C=NN(C3=N2)C4=CC=C(C=C4)Cl)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.